Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)-
Description
The compound Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is a trisubstituted benzene derivative featuring a tert-butoxy group at position 1, chlorine at position 2, and bromine at position 4. The tert-butoxy group (1,1-dimethylethoxy) is a bulky, electron-donating substituent, while the bromine and chlorine atoms are electron-withdrawing halogens.
Properties
CAS No. |
1309932-97-5 |
|---|---|
Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
InChI Key |
XLHKIRNIFZPTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- typically involves multiple steps. One common method starts with the bromination of benzene to introduce the bromine substituent. This is followed by chlorination to add the chlorine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction can lead to the removal of halogen substituents, forming simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and the electron-donating tert-butoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which can further react to form various products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with tert-Butoxy Groups
Benzene, 1-(1,1-Dimethylethoxy)-3,5-dimethyl- (CAS 68856-26-8)
- Molecular Formula : C₁₂H₁₈O
- LogP : 4.21
- Comparison : The tert-butoxy group combined with methyl substituents results in a high logP value, indicating strong hydrophobicity. Replacing methyl groups with bromine and chlorine (as in the target compound) would likely increase logP further due to halogen-induced polarity and molecular weight.
Benzene, (1,1-Dimethylethoxy)- (CAS 6669-13-2)
- Molecular Formula : C₁₀H₁₄O
- Viscosity : 0.0003673 Pa·s at 400.56 K
- Comparison : The absence of halogens in this base compound reduces molecular weight and polarity. The addition of bromine and chlorine in the target compound would increase molecular weight (~260–270 g/mol estimated) and viscosity due to enhanced intermolecular interactions.
Halogen-Substituted Benzene Derivatives
4-Bromo-2-Chloro-1-(Prop-2-Ynyloxy)benzene
- Molecular Formula : C₉H₅BrClO
- Biological Activity : Exhibits 82% urease inhibition (IC₅₀ = 60.2 µg/mL)
- Comparison : Replacing the propargyloxy group with tert-butoxy may reduce reactivity in Suzuki coupling reactions (due to steric hindrance) but improve metabolic stability. The bulky tert-butoxy group could also alter binding affinity to enzymes like urease.
- Benzene, 1-Bromo-5-Chloro-2-Iodo-3-Methoxy- (CAS 1474057-91-4) Molecular Formula: C₇H₅BrClIO Molecular Weight: 347.38 g/mol Comparison: The presence of iodine and methoxy groups introduces distinct electronic effects.
Substituent Position and Electronic Effects
- Benzene, 4-Chloro-1-(2,4-Dichlorophenoxy)-2-Methoxy- (CAS 4640-01-1) Molecular Formula: C₁₃H₈Cl₃O₂ Comparison: Multiple chlorine atoms and a methoxy group create strong electron-withdrawing effects. The tert-butoxy group in the target compound, though electron-donating, may counterbalance the electron-withdrawing halogens, affecting resonance stabilization and reaction pathways .
Benzene, 1-(1,1-Dimethylethoxy)-2-Methyl (CAS 15359-96-3) and 1-(1,1-Dimethylethoxy)-4-Methyl (CAS 15359-98-5)
Key Findings and Trends
LogP and Hydrophobicity : Halogen substituents (Br/Cl) and tert-butoxy groups synergistically increase logP, enhancing lipid solubility.
Reactivity : Bulky tert-butoxy groups may hinder electrophilic substitution reactions compared to smaller substituents like propargyloxy.
Biological Activity : Halogen positioning and tert-butoxy bulkiness influence enzyme inhibition profiles, as seen in urease-active analogues .
Biological Activity
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- (CAS No. 1309932-97-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a tert-butyl ether group. This configuration may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific biological activity of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has been investigated in several studies.
Antimicrobial Activity
A study conducted by Bengtström et al. (2014) assessed the antimicrobial properties of various halogenated compounds. The results indicated that certain brominated and chlorinated compounds demonstrated significant antimicrobial activity against a range of bacteria and fungi .
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the effects of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- on different cell lines. In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting potential for use in cancer therapy .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Screening
In a screening study involving various halogenated compounds, Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial efficacy .
Case Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation focused on the cytotoxic effects of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- on human breast cancer cells (MCF-7). Results showed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
